1-[4-(aminomethyl)phenyl]-N-(propan-2-yl)methanesulfonamide
Description
Properties
IUPAC Name |
1-[4-(aminomethyl)phenyl]-N-propan-2-ylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2S/c1-9(2)13-16(14,15)8-11-5-3-10(7-12)4-6-11/h3-6,9,13H,7-8,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFSMJCXBRIYZJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)CC1=CC=C(C=C1)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(aminomethyl)phenyl]-N-(propan-2-yl)methanesulfonamide typically involves the reaction of 4-(aminomethyl)phenylamine with isopropyl methanesulfonate. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
1-[4-(aminomethyl)phenyl]-N-(propan-2-yl)methanesulfonamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminomethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives of the original compound.
Scientific Research Applications
Pharmaceutical Development
1. Anticancer Research
The compound has been investigated for its potential as an anticancer agent. Its structural similarity to other known anticancer drugs suggests that it may interact with biological targets involved in cancer progression. Research has indicated that compounds with similar functional groups can inhibit tubulin polymerization, a key process in cell division, making them valuable in cancer therapy .
2. Antimicrobial Properties
Compounds containing sulfonamide groups are historically known for their antibacterial properties. The presence of the methanesulfonamide moiety in this compound may confer similar antimicrobial activity, warranting further investigation into its efficacy against various bacterial strains .
3. Enzyme Inhibition
The compound's ability to inhibit specific enzymes, such as Factor Xa, has been noted in related research. Factor Xa is crucial in the coagulation cascade; thus, inhibitors of this enzyme could serve as anticoagulant agents. This application is particularly relevant for developing treatments for thrombotic disorders .
Synthetic Applications
1. Synthetic Intermediate
1-[4-(aminomethyl)phenyl]-N-(propan-2-yl)methanesulfonamide can act as a versatile synthetic intermediate in organic chemistry. Its functional groups allow for various chemical transformations, making it useful in synthesizing more complex molecules .
2. Methodologies for Synthesis
Several synthetic routes have been explored to produce this compound efficiently while maintaining its structural integrity. These methodologies include various coupling reactions and modifications of existing compounds to introduce the desired functional groups.
Research Case Studies
Mechanism of Action
The mechanism of action of 1-[4-(aminomethyl)phenyl]-N-(propan-2-yl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Research Findings and Data Gaps
While direct pharmacological data for the target compound is scarce, structural comparisons highlight:
Biological Activity
1-[4-(Aminomethyl)phenyl]-N-(propan-2-yl)methanesulfonamide is a compound of significant interest in medicinal chemistry due to its unique structure, which includes both an aminomethyl group and a methanesulfonamide moiety. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 1-[4-(aminomethyl)phenyl]-N-(propan-2-yl)methanesulfonamide is , with a molecular weight of approximately 242.34 g/mol. The presence of both amine and sulfonamide functional groups suggests potential reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₈N₂O₂S |
| Molecular Weight | 242.34 g/mol |
| Appearance | Powder |
| Storage Temperature | Room Temperature |
The biological activity of 1-[4-(aminomethyl)phenyl]-N-(propan-2-yl)methanesulfonamide is primarily attributed to its ability to interact with specific molecular targets within biological systems. It is hypothesized that the compound may inhibit certain enzymes involved in metabolic pathways, thus modulating various biochemical processes. However, detailed studies elucidating the exact mechanism of action remain limited .
Therapeutic Potential
Research indicates that compounds with similar structures have shown promise in various therapeutic areas:
- Anticancer Activity : Compounds with methanesulfonamide groups have been investigated for their potential anticancer properties. For instance, related compounds have demonstrated cytotoxic effects against cancer cell lines, indicating that 1-[4-(aminomethyl)phenyl]-N-(propan-2-yl)methanesulfonamide may also possess similar properties .
- Anti-inflammatory Effects : The presence of the sulfonamide group often correlates with anti-inflammatory activity. Compounds in this class have been studied for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation .
COX Inhibition Studies
A study highlighted that the installation of a methanesulfonamide group at specific positions on phenyl rings can lead to potent COX-2 inhibitors. For example, certain analogs exhibited IC50 values as low as 30 nM, suggesting that structural modifications can significantly enhance biological activity .
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis has shown that modifications in the A and C regions of related compounds can influence their agonist or antagonist properties at the vanilloid receptor (VR1). This suggests that similar modifications could be explored for 1-[4-(aminomethyl)phenyl]-N-(propan-2-yl)methanesulfonamide to optimize its biological effects .
Comparison with Similar Compounds
To understand the uniqueness of 1-[4-(aminomethyl)phenyl]-N-(propan-2-yl)methanesulfonamide, it is beneficial to compare it with structurally related compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-[4-(aminomethyl)phenyl]-N-(propan-2-yl)methanesulfonamide | Aminomethyl and sulfonamide groups | Specific positioning of the aminomethyl group |
| N-(propan-2-yl)-4-sulfamoylbenzamide | Sulfamoyl group instead of methanesulfonamide | Potentially different biological activity |
| 4-Aminobenzenesulfonamide | Simpler structure lacking propan-2-yl group | Established antibacterial properties |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-[4-(aminomethyl)phenyl]-N-(propan-2-yl)methanesulfonamide, and how can purity be validated?
- Methodology :
- Nucleophilic substitution : React 4-(aminomethyl)benzenesulfonyl chloride with isopropylamine in anhydrous dichloromethane under nitrogen, using triethylamine as a base (yield: ~75%) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane 3:7) followed by recrystallization in ethanol/water (1:1) to achieve >98% purity.
- Validation : Monitor reaction progress via TLC (Rf = 0.4 in ethyl acetate/hexane). Confirm purity via HPLC (C18 column, acetonitrile/water 60:40, retention time = 8.2 min).
Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?
- Analytical Workflow :
- 1H/13C NMR : Assign peaks using DMSO-d6 as solvent. Key signals: δ 7.6–7.8 ppm (aromatic protons), δ 4.1 ppm (aminomethyl CH2), δ 1.2 ppm (isopropyl CH3) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ at m/z 283.1024 (calculated: 283.1028).
- Single-crystal X-ray diffraction : Resolve bond lengths (C–S: 1.76 Å) and dihedral angles (phenyl-sulfonamide plane: 85.2°) using crystals grown in methanol .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) influence biological activity in kinase inhibition assays?
- Structure-Activity Relationship (SAR) Design :
- Substituent screening : Replace the isopropyl group with cyclopropyl or tert-butyl to assess steric effects. Replace aminomethyl with nitro or methoxy to study electronic impacts .
- Assay protocol : Test derivatives at 10 µM in a kinase panel (e.g., EGFR, JAK2) using ADP-Glo™ luminescence.
- Data interpretation : Tabulate IC50 values (see Table 1).
| Derivative | R1 (Aminomethyl) | R2 (N-substituent) | IC50 (EGFR, nM) |
|---|---|---|---|
| Parent | NH2CH2 | Isopropyl | 220 |
| Derivative A | NO2 | Isopropyl | >1000 |
| Derivative B | NH2CH2 | Cyclopropyl | 180 |
- Contradiction resolution : If a derivative shows inconsistent activity (e.g., high variance in IC50), repeat assays with fresh stocks and validate via orthogonal methods (e.g., thermal shift assay) .
Q. What computational strategies predict reactivity and binding modes of this sulfonamide with biological targets?
- Quantum Mechanics/Molecular Dynamics (QM/MD) :
- Reactivity prediction : Use density functional theory (DFT) at the B3LYP/6-31G* level to calculate Fukui indices for electrophilic/nucleophilic sites .
- Docking simulations : Perform AutoDock Vina with EGFR kinase (PDB: 1M17). Key interactions: Hydrogen bonding between sulfonamide oxygen and Met793 backbone (ΔG = -9.2 kcal/mol).
- Dynamic stability : Run 100 ns MD simulations to assess ligand-protein complex stability (RMSD < 2.0 Å after equilibration).
Q. How can contradictory data in solubility and bioavailability studies be resolved?
- Methodological troubleshooting :
- Solubility discrepancies : Compare results from shake-flask (pH 7.4 PBS) vs. nephelometry. Adjust ionic strength to rule out aggregation artifacts.
- Bioavailability conflicts : Use parallel artificial membrane permeability assay (PAMPA) and Caco-2 cell models to distinguish passive diffusion vs. active transport .
Data Contradiction Analysis Framework
- Case study : A study reports conflicting IC50 values (150 nM vs. 420 nM) for the parent compound in EGFR inhibition.
- Root cause : Variability in assay temperature (25°C vs. 37°C) or DMSO concentration (>1% reduces activity).
- Resolution : Standardize conditions (37°C, 0.1% DMSO) and include positive controls (e.g., Erlotinib) in triplicate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
